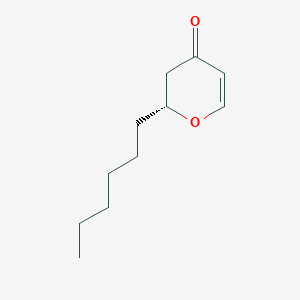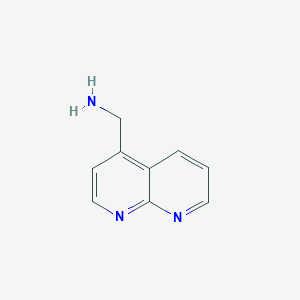![molecular formula C28H41NOS B12624431 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920300-29-4](/img/structure/B12624431.png)
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a compound belonging to the class of isoindolinones, which are known for their diverse biological activities and applications in various fields. This compound features a hexadecylsulfanyl group attached to the isoindolinone core, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves the reaction of isoindolinone derivatives with hexadecylthiol. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the isoindolinone core. This reaction can be catalyzed by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexadecylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the isoindolinone core can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted isoindolinone derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets and pathways. The hexadecylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The isoindolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Hexadecylthio)-2,3-dihydro-1H-benzo[e]isoindol-1-one
- 3-(Hexadecylsulfanyl)-1-isoindolinone
- Dibenzo[e,g]isoindol-1-ones
Uniqueness
3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is unique due to the presence of the hexadecylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, stability, and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
920300-29-4 |
|---|---|
Molekularformel |
C28H41NOS |
Molekulargewicht |
439.7 g/mol |
IUPAC-Name |
3-hexadecylsulfanyl-2,3-dihydrobenzo[g]isoindol-1-one |
InChI |
InChI=1S/C28H41NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-31-28-25-21-20-23-18-15-16-19-24(23)26(25)27(30)29-28/h15-16,18-21,28H,2-14,17,22H2,1H3,(H,29,30) |
InChI-Schlüssel |
HOCADTPLSUXELI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCSC1C2=C(C3=CC=CC=C3C=C2)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]-2,4'-bipyridine](/img/structure/B12624354.png)
![(Azetidin-1-yl){4-hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-1,2-dimethyl-1H-benzimidazol-6-yl}methanone](/img/structure/B12624362.png)
![1-{4-[4-(Aminomethyl)-1,3-oxazol-2-yl]phenyl}piperidin-2-one](/img/structure/B12624370.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12624389.png)


![Ethyl 4-nitro-2-[2-(piperidin-1-yl)ethenyl]benzoate](/img/structure/B12624394.png)
![N-Hydroxy-2-[(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B12624399.png)

![4-{4-[1-Phenyl-2-(pyrrolidin-1-yl)ethyl]phenyl}pyridine](/img/structure/B12624404.png)


